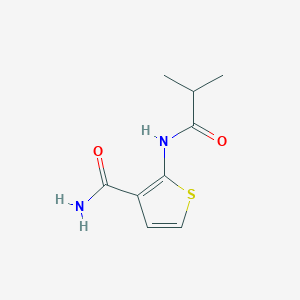![molecular formula C22H13BrFN3 B2812912 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-21-5](/img/structure/B2812912.png)
3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolines and pyrazoles are both important classes of nitrogen-containing heterocycles that are found in many biologically active compounds . Quinolines, in particular, are part of many pharmaceuticals and have diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including metal-catalyzed reactions, ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Wissenschaftliche Forschungsanwendungen
Optical Absorption and Photophysical Properties
Compounds related to 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, such as 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives, have been explored for their optical absorption characteristics. These studies include experimental investigations and quantum chemical calculations, revealing that these compounds exhibit broad absorption bands and are influenced by phenyl dynamics and molecular conformation, suggesting their utility in optical applications (Całus et al., 2006).
Antimicrobial and Antitumor Activities
Derivatives of 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor potentials. For instance, certain pyrazoline derivatives showed significant antiamoebic activity against Entamoeba histolytica, with some exhibiting superior efficacy compared to the standard drug metronidazole. These findings indicate the therapeutic potential of these compounds in treating infections and diseases (Budakoti et al., 2008).
Application in Light-Emitting Devices
The pyrazolo[3,4-b]quinoline derivatives are reported as highly efficient organic fluorescent materials suitable for light-emitting device applications. Their fluorescence stability in various solvents and responsiveness to protonation highlight their versatility and potential for use in developing advanced optical materials and sensors (Mu et al., 2010).
Molecular Dynamics and Docking Studies
Research into quinoxaline derivatives, which share structural similarities with pyrazoloquinolines, involves comprehensive studies including synthesis, crystal structure analysis, and molecular dynamics. These efforts aim to explore their applications as anti-cancer drugs, underpinning the broader applicability of such compounds in medicinal chemistry and drug development (Abad et al., 2021).
Fluorophores for Cell Imaging
The synthesis of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, and their utility as fluorophores for staining cultured HeLa cells, showcases another dimension of application. These derivatives demonstrate the potential for use in bioimaging, contributing to advancements in cellular biology and diagnostics (Majumdar et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-6-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-7-4-6-14(12-15)20-18-13-25-21-17(10-5-11-19(21)24)22(18)27(26-20)16-8-2-1-3-9-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCHCCNIMXOLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

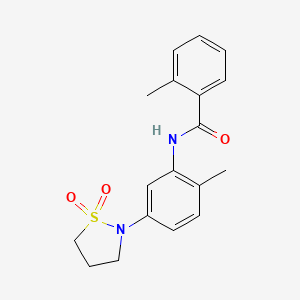
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)

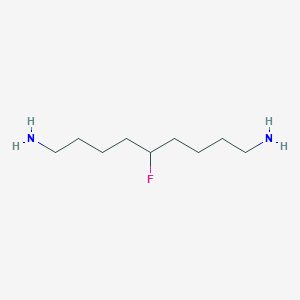

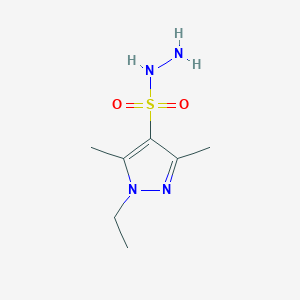
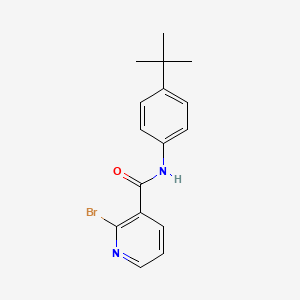
![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
